Enhanced Calculated Lipophilicity (LogP) Versus the 6-Phenyl Analog
The target compound's biphenyl group provides a substantial increase in calculated lipophilicity compared to the 6-phenyl analog, 4-Amino-6-phenyl-1,3,5-triazine-2-thiol. This is a critical determinant for membrane permeability and protein binding. The computed XLogP3-AA for the biphenyl derivative is 2.3 [1], whereas the phenyl analog has a reported LogP of 1.4095 .
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 4-Amino-6-phenyl-1,3,5-triazine-2-thiol (CAS 30369-74-5): LogP = 1.4095 |
| Quantified Difference | ΔLogP ≈ +0.89 (a 63% increase relative to the phenyl analog's value) |
| Conditions | Computational prediction, PubChem XLogP3-AA model vs. vendor-reported computational data |
Why This Matters
For a procurement scientist, a LogP increase of nearly 0.9 units indicates a dramatically different pharmacokinetic profile, meaning the biphenyl compound is not a functional substitute for the phenyl analog in assays where cellular permeability or hydrophobic target engagement is required.
- [1] PubChem. (2026). Compound Summary for CID 25220350: 4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol. National Center for Biotechnology Information. View Source
